Isoxazol-4-ol

Vue d'ensemble

Description

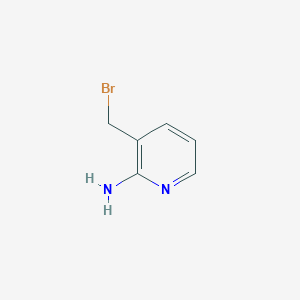

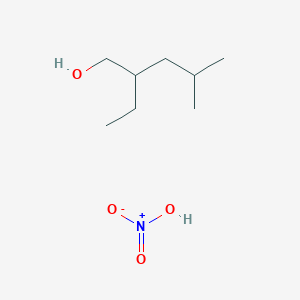

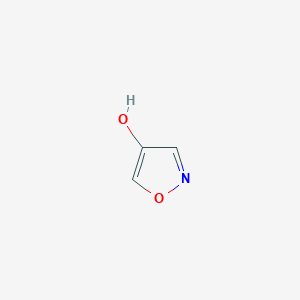

Isoxazol-4-ol is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions in the ring. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . This compound is of particular interest due to its unique chemical properties and wide range of applications in various scientific fields.

Mécanisme D'action

Target of Action

4-Hydroxyisoxazole, like other isoxazole derivatives, has been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to interact with various enzymes and receptors . For instance, some isoxazole derivatives have been found to downregulate the expression of phosphorylated-STAT3, a novel target for chemotherapeutic drugs .

Mode of Action

For example, some isoxazole derivatives have been found to reduce heart rate, cardiac output, and force of contraction .

Biochemical Pathways

Isoxazole derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.

Result of Action

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of isoxazole derivatives has been reported to be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

4-Hydroxyisoxazole is known to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been found that isoxazole derivatives can act as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry

Cellular Effects

Isoxazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties . These effects suggest that 4-Hydroxyisoxazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxyisoxazole is not well-defined. It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoxazol-4-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the use of Cu (I) or Ru (II) as catalysts in the (3 + 2) cycloaddition reaction is prevalent .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves microwave-assisted methods to enhance reaction rates and yields. For example, the catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient .

Analyse Des Réactions Chimiques

Types of Reactions: Isoxazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, nitrile oxides, and hydroxylamine . The reactions often require specific catalysts such as Cu (I) or Ru (II) and conditions like elevated temperatures or microwave irradiation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alkynes in the presence of a catalyst can yield isoxazole-linked glyco-conjugates .

Applications De Recherche Scientifique

Isoxazol-4-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, this compound derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . Additionally, this compound is used in the development of new drugs and therapeutic agents due to its diverse pharmacological activities .

Comparaison Avec Des Composés Similaires

Isoxazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include thiadiazole, oxadiazole, and isothiazole derivatives, which also contain five-membered heterocyclic rings with different heteroatoms . This compound stands out due to its wide range of biological activities and potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it an important subject of research in chemistry, biology, medicine, and industry. The continued exploration of this compound and its derivatives is likely to yield new insights and advancements in these fields.

Propriétés

IUPAC Name |

1,2-oxazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFBKQBATYREHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902402 | |

| Record name | NoName_1644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 4-Hydroxyisoxazole?

A1: 4-Hydroxyisoxazole is a heterocyclic compound featuring a 5-membered ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C3H3NO2.

Q2: Is there evidence of 4-Hydroxyisoxazole existing in different tautomeric forms?

A2: Yes, spectroscopic studies have provided evidence for the existence of different tautomeric forms of 4-Hydroxyisoxazole. [, ]

Q3: Has 4-Hydroxyisoxazole been identified in nature?

A3: Yes, 4-Hydroxyisoxazole, also known as Triumferol, was isolated from a plant seed extract and identified as a seed germination inhibitor. [, ]

Q4: Can you describe a method for synthesizing 4-Hydroxyisoxazole?

A4: One synthesis route involves the reaction of diethyl acetonedicarboxylate with nitrosyl chloride. Using an excess of nitrosyl chloride, or starting with diethyl isonitrosoacetonedicarboxylate and one equivalent of nitrosyl chloride, yields diethyl 4-hydroxyisoxazole-3,5-dicarboxylate. [] Another method involves the base-catalyzed conversion of 2,5-dicarbomethoxy-3,4-diazacyclopentadienone 3,4-dioxide. []

Q5: Are there any known applications of 4-Hydroxyisoxazole derivatives in medicinal chemistry?

A5: Yes, research has explored the use of (Azolyphenyl)oxazolidinones, which are structurally related to 4-Hydroxyisoxazole, as potential antibacterial agents against Haemophilus Influenzae and Moraxella Catarrhalis. []

Q6: What resources are available for researchers interested in exploring 4-Hydroxyisoxazole further?

A6: Researchers can utilize databases like the Ullmann Encyclopedia of Industrial Chemistry [] and explore synthetic organic chemistry resources like "Advanced Organic Chemistry" by March. [] Additionally, scientific journals like the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Heterocyclic Chemistry often publish research related to heterocyclic compounds, including isoxazoles. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)

![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)